molecular formula C8H17NO2 B8576471 tert-Butyl ethyl(methyl)carbamate

tert-Butyl ethyl(methyl)carbamate

Cat. No. B8576471
M. Wt: 159.23 g/mol
InChI Key: LDPZRDDGSNDUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl ethyl(methyl)carbamate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl ethyl(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ethyl(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

tert-butyl N-ethyl-N-methylcarbamate

InChI

InChI=1S/C8H17NO2/c1-6-9(5)7(10)11-8(2,3)4/h6H2,1-5H3

InChI Key

LDPZRDDGSNDUNX-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-phenyl)-(S)-5-pyrrolidin-2-yl-pyridin-3-yl) -methanone (2.57 g, 9.5 mmole) and (S)-[(S)-2-(tert-butoxycarbonyl-methyl-amino)-propionylamino]-cyclohexyl-acetic acid (5) (3.58 g, 10.5 mmole) in 75 mL of THF at 0° C., is added 4-(4,6-dimethoxy-[1,3,5]triazin-2-yl)-4-methyl-morpholinium chloride hydrate (2.97 g, 10.7 mmole) in one portion. After stirring at 20° C. for 2 hours, the reaction mixture is diluted with 100 mL of EtOAc, and washed with 3×20 mL of water. After concentration, the crude product is purified by flash column chromatography (CH2Cl2 95%, MeOH 5%) to give (S) -1-(S)-1-cyclohexyl-2-{(S)-2-[5-(4-fluoro-benzoyl)-pyridin-3-yl]-pyrrolidin-1-yl}-2-oxo-ethylcarbamoyl)-ethylmethyl-carbamic acid tert-butyl ester (6) (5.0 g, yield 88%) as pale yellow solid.
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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